4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

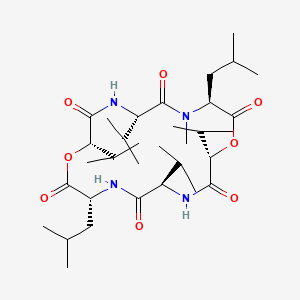

The synthesis of compounds related to 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves multicomponent reactions, demonstrating the compound's versatility in organic synthesis. One method involves the regioselective synthesis via a multicomponent reaction utilizing isatin and L-proline as starting materials (M. Sapnakumari et al., 2014). Another approach uses N-heterocyclic carbene-catalyzed annulation of indolin-2-imines with bromoenals to produce dihydropyridinone-fused indoles, which can be further transformed into α-carbolines (Liang Yi et al., 2017).

Molecular Structure Analysis

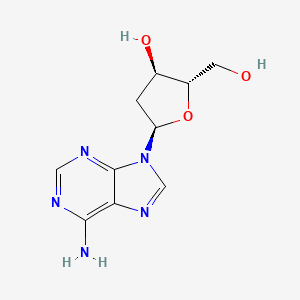

The molecular structure of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one derivatives has been characterized using techniques like IR spectroscopy, confirming the unique structural features essential for their biological and chemical activities. For example, the synthesis and crystal structure analysis of a related compound, 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, was performed using X-ray crystallography, revealing intermolecular hydrogen bonds and weak π-π interactions that contribute to its stability (Benhua Zhou et al., 2015).

Chemical Reactions and Properties

4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one and its derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates. For instance, tandem reactions involving 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides have been developed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles under transition-metal-free conditions (Jie Liu et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of derivatives of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one, significantly influence their applicability in synthesis and pharmaceutical formulations. For example, the crystal structure of 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one provides insight into its solid-state properties and potential interactions in pharmaceutical compounds (Benhua Zhou et al., 2015).

科学研究应用

-

Application in the field of Ionic Liquids

- Summary of the Application : The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine was synthesized as a versatile precursor for ionic liquids (ILs) .

- Methods of Application : The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .

- Results or Outcomes : The compound was synthesized in near quantitative yields .

-

Application in the field of Organic & Biomolecular Chemistry

- Summary of the Application : The electrochemical bromofunctionalization of alkenes in a flow reactor was investigated .

- Methods of Application : The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor was used . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .

- Results or Outcomes : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

-

Application in the field of Organic Chemistry

- Summary of the Application : The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine was synthesized as a versatile precursor for ionic liquids (ILs) .

- Methods of Application : The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .

- Results or Outcomes : The compound was synthesized in near quantitative yields .

-

Application in the field of Pharmaceutical Synthesis

- Summary of the Application : (2-Bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .

- Methods of Application : In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics . The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol .

- Results or Outcomes : This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% . The resulting compound served as a key intermediate in the production of β-peptidomimetics .

-

Application in the field of Chemical Compounds

- Summary of the Application : The compound 4-(2-bromoethyl)heptane is a chemical compound with a unique structure and chemical properties .

- Methods of Application : The information of the atoms, bonds, connectivity, and coordinates included in the chemical structure of 4-(2-bromoethyl)heptane can easily be identified by visualization .

- Results or Outcomes : The 4-(2-bromoethyl)heptane molecule contains a total of 28 bonds. There are 9 non-H bonds and 5 rotatable bonds .

-

Application in the field of Organic Chemistry

- Summary of the Application : (2-Bromoethyl)benzene is an organic compound that serves as a building block for complex organic molecules and acts as an intermediate in industrial processes and research .

- Methods of Application : (2-Bromoethyl)benzene is synthesized through an anti-Markovnikov addition of hydrogen bromide to styrene, with specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent .

- Results or Outcomes : By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

安全和危害

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, a similar compound “4-(2-bromoethyl)phenol” is classified as having acute toxicity, and it’s harmful if swallowed6.

未来方向

The future directions for research on “4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one” are not specifically mentioned in the sources. However, similar compounds have been used as precursors for ionic liquids, which have a wide range of applications7.

属性

CAS 编号 |

120427-96-5 |

|---|---|

产品名称 |

4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one |

分子式 |

C₁₀H₁₀BrNO |

分子量 |

240.1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)